molecular formula C12H18N2O3 B4857134 4-[[Butyl(methyl)amino]methyl]-2-nitrophenol

4-[[Butyl(methyl)amino]methyl]-2-nitrophenol

Cat. No.: B4857134
M. Wt: 238.28 g/mol
InChI Key: FFCIFZQKZCQDAQ-UHFFFAOYSA-N
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Description

4-[[Butyl(methyl)amino]methyl]-2-nitrophenol is an organic compound with a complex structure that includes a nitrophenol group and a butyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Butyl(methyl)amino]methyl]-2-nitrophenol typically involves multi-step organic reactions. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the alkylation of the nitrophenol with butyl(methyl)amine under controlled conditions to form the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[Butyl(methyl)amino]methyl]-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of quinones.

Scientific Research Applications

4-[[Butyl(methyl)amino]methyl]-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[Butyl(methyl)amino]methyl]-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the butyl(methyl)amino group can interact with biological macromolecules such as proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[[Butyl(methyl)amino]methyl]-2-aminophenol: Similar structure but with an amino group instead of a nitro group.

    4-[[Butyl(methyl)amino]methyl]-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

4-[[Butyl(methyl)amino]methyl]-2-nitrophenol is unique due to the presence of both a nitrophenol group and a butyl(methyl)amino substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[[butyl(methyl)amino]methyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-4-7-13(2)9-10-5-6-12(15)11(8-10)14(16)17/h5-6,8,15H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCIFZQKZCQDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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